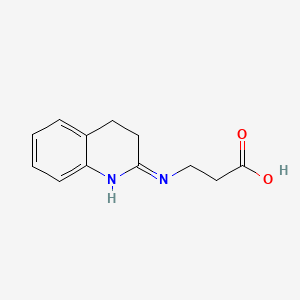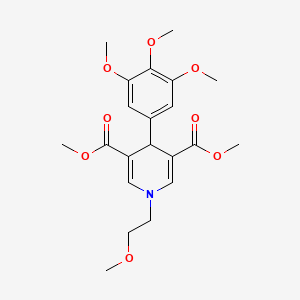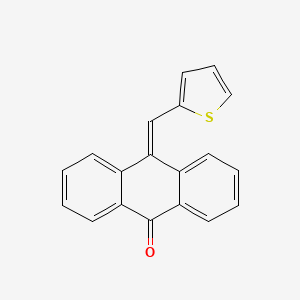![molecular formula C24H28N2O4 B11621452 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(4-metoxi-2-metilfenil)carbonil]-5-fenil-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrolona, un grupo dimetilamino y varios sustituyentes aromáticos y alifáticos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[3-(dimetilamino)propil]-3-hidroxi-4-[(4-metoxi-2-metilfenil)carbonil]-5-fenil-1,5-dihidro-2H-pirrol-2-ona típicamente implica múltiples pasos, incluyendo la formación del anillo de pirrolona y la introducción de los diversos sustituyentes. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de pirrolona: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción de sustituyentes: El grupo dimetilamino, el grupo hidroxilo y los sustituyentes aromáticos se pueden introducir a través de varias reacciones orgánicas como la sustitución nucleofílica, la sustitución aromática electrófila y las reacciones de reducción.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(4-metoxi-2-metilfenil)carbonil]-5-fenil-1,5-dihidro-2H-pirrol-2-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: La sustitución aromática electrófila se puede llevar a cabo utilizando reactivos como bromo (Br₂) y ácido sulfúrico (H₂SO₄).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(4-metoxi-2-metilfenil)carbonil]-5-fenil-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(dimetilamino)propil]-3-hidroxi-4-[(4-metoxi-2-metilfenil)carbonil]-5-fenil-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a cambios en su actividad.
Vías involucradas: El compuesto puede modular vías bioquímicas específicas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(4-metoxi-2-metilfenil)carbonil]-5-fenil-1,5-dihidro-2H-pirrol-2-ona se puede comparar con otros compuestos similares, como:
Compuestos similares: Otros derivados de pirrolona, compuestos con sustituyentes similares y análogos con ligeras modificaciones estructurales.
Unicidad: La combinación única de sustituyentes y la estructura específica de este compuesto pueden conferir propiedades y aplicaciones distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C24H28N2O4 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O4/c1-16-15-18(30-4)11-12-19(16)22(27)20-21(17-9-6-5-7-10-17)26(24(29)23(20)28)14-8-13-25(2)3/h5-7,9-12,15,21,27H,8,13-14H2,1-4H3/b22-20+ |
Clave InChI |
TZASLSULUMOSKQ-LSDHQDQOSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)

![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
